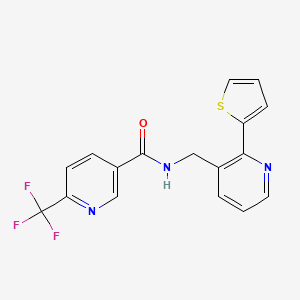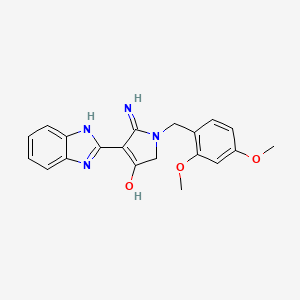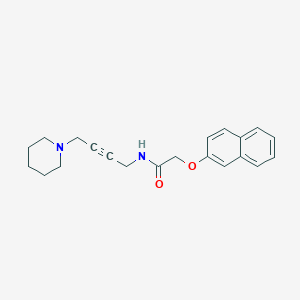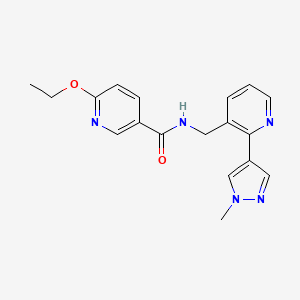
6-Bromo-2-carboxymethyl-1-indanone
説明
Synthesis Analysis
The synthesis of 1-indanones, a class of compounds to which 6-Bromo-2-carboxymethyl-1-indanone belongs, has been extensively studied . More than 100 synthetic methods have been reported, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-indanone, a related compound, consists of a nine-carbon (C9) backbone with seven hydrogen (H7) atoms, one bromine (Br), and one oxygen (O) atom . The exact structure of 6-Bromo-2-carboxymethyl-1-indanone might differ slightly due to the presence of the carboxymethyl group.Physical And Chemical Properties Analysis
6-Bromo-1-indanone, a related compound, is a solid at 20°C and should be stored under inert gas due to its air sensitivity . It has a molecular weight of 211.06 and a melting point of 111-115°C .科学的研究の応用
Biological Activity
1-Indanones, which include 6-Bromo-2-carboxymethyl-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases .
Antiviral and Antibacterial Agents
1-Indanone derivatives have been studied for their applications as antiviral and antibacterial agents . This makes 6-Bromo-2-carboxymethyl-1-indanone a potential candidate for the development of new antiviral and antibacterial drugs.
Anticancer Drugs
1-Indanone derivatives, including 6-Bromo-2-carboxymethyl-1-indanone, have shown potential as anticancer drugs . They have been evaluated against various tumor cells and have shown moderate to good antitumor activity .
Alzheimer’s Disease Treatment
1-Indanones have been used in pharmaceuticals for the treatment of Alzheimer’s disease . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new treatments for Alzheimer’s disease.
Cardiovascular Drugs
1-Indanones have also been used in cardiovascular drugs . This indicates that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new cardiovascular treatments.
Insecticides, Fungicides, and Herbicides
1-Indanones have been used as effective insecticides, fungicides, and herbicides . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new pesticides.
Hepatitis C Treatment
1-Indanones have been used in the development of non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new treatments for hepatitis C.
Synthesis of Other Compounds
6-Bromo-2-carboxymethyl-1-indanone can be used in the synthesis of other compounds. For example, it can be used in the Nazarov reaction of chalcone to give 6-methoxy-3-phenyl-1-indanone .
Safety and Hazards
特性
IUPAC Name |
2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODCNPPJOKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-carboxymethyl-1-indanone | |
CAS RN |
181477-10-1 | |
| Record name | 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)



![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)





![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)